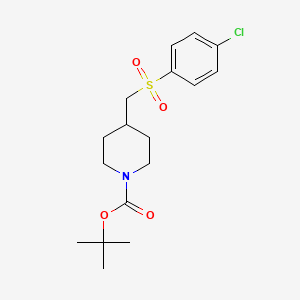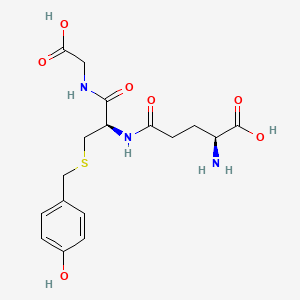![molecular formula C10H2Br2N4S2 B3027567 5,10-dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole CAS No. 133546-50-6](/img/structure/B3027567.png)
5,10-dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole
Overview
Description
5,10-Dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole is a complex organic compound with the molecular formula C10H2Br2N4S2. This compound is known for its unique structure, which includes two benzothiadiazole units fused together. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 5,10-dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole typically involves the bromination of 2,1,3-benzothiadiazole. One common method is to react 2,1,3-benzothiadiazole with bromine in the presence of hydrobromic acid . This reaction results in the formation of the desired dibromo compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,10-Dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Polymerization: It serves as a building block for the synthesis of polymers used in organic electronics.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are often more complex organic molecules or polymers with enhanced electronic properties.
Scientific Research Applications
5,10-Dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole has several scientific research applications:
Organic Electronics: It is used as a monomer for the synthesis of light-emitting diodes (LEDs) and conducting polymers.
Solar Cells: The compound is incorporated into polymer solar cells to improve their efficiency.
Biological Imaging: Its derivatives are used in molecular imaging due to their luminescent properties.
Material Science: It is employed in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 5,10-dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole exerts its effects is primarily related to its electronic structure. The compound’s benzothiadiazole units contribute to its electron-withdrawing properties, which enhance its ability to participate in electronic interactions. This makes it an effective building block for materials used in organic electronics and other applications .
Comparison with Similar Compounds
Similar compounds to 5,10-dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole include:
4,7-Dibromo-2,1,3-benzothiadiazole: Another dibromo derivative used in similar applications.
5-Bromo-2,1,3-benzothiadiazole: A simpler brominated benzothiadiazole with fewer bromine atoms.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: A fluorinated derivative with enhanced electron-withdrawing properties.
The uniqueness of this compound lies in its fused benzothiadiazole structure, which provides distinct electronic properties that are advantageous for specific scientific and industrial applications.
Properties
IUPAC Name |
5,10-dibromo-[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Br2N4S2/c11-5-1-3-4(8-9(5)15-18-14-8)2-6(12)10-7(3)13-17-16-10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPAAVZSQLQZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C3=C1C4=NSN=C4C(=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Br2N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















